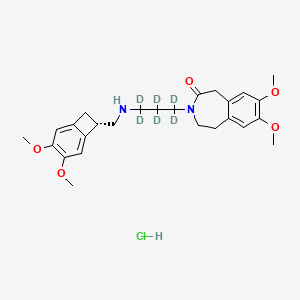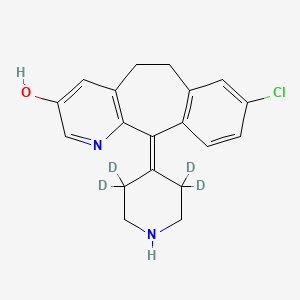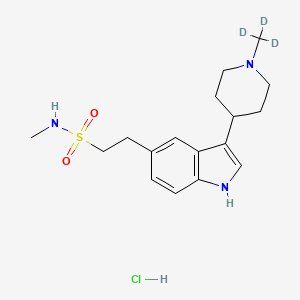
Hydroxy Tolbutamide-d9
説明
Hydroxy Tolbutamide-d9 is a stable isotope labelled metabolite of Tolbutamide . It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes . It is used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of Hydroxy Tolbutamide-d9 involves the use of tolbutamide as a substrate. The enzyme activities using fluorometric substrates and liquid chromatography– tandem mass spectrometry with tolbutamide (CYP2C9) were assayed .Molecular Structure Analysis
The molecular formula of Hydroxy Tolbutamide-d9 is C12 2H9 H9 N2 O4 S . It has a molecular weight of 295.40 .Chemical Reactions Analysis
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide, which is an antidiabetic drug. It is formed by the cytochrome CYP2CIIC8 and IIC9 subfamily of P450 enzymes .Physical And Chemical Properties Analysis
Hydroxy Tolbutamide-d9 is a neat product . It has a molecular weight of 295.40 . The product is stable isotope labelled .科学的研究の応用
Pharmacogenomic Research
Hydroxy Tolbutamide-d9 is used in pharmacogenomic research, particularly in the study of variants of CYP2C9 and CYP2C19 . These are highly polymorphic pharmacogenes, and understanding their variability can help individualize therapy with drugs that are substrates for the enzymes encoded by these genes . The compound is used in assays to determine enzyme activities .
Drug Metabolism Studies
The compound is used in drug metabolism studies. For instance, it is used in assays to measure the activity of CYP2C9, a liver enzyme involved in drug metabolism . Understanding how this enzyme metabolizes drugs can help predict how different individuals will respond to medications .
Formulation and Evaluation of Liposomes
Hydroxy Tolbutamide-d9 is used in the formulation and evaluation of liposomes for sustained drug delivery systems . Liposomes are small artificial vesicles that can be created from cholesterol and natural nontoxic phospholipids . The compound is prepared as a liposomal drug delivery system using techniques such as the physical dispersion method and ether injection method .
Stability Studies
The compound is used in stability studies for drug formulations . For example, it is used to study the stability of liposomal formulations at different temperatures . These studies can help determine the optimal storage conditions for drug formulations .
Reference Material in Pharmaceutical Toxicology
Hydroxy Tolbutamide-d9 is used as a reference material in pharmaceutical toxicology . It can be used to calibrate instruments and validate analytical methods in toxicological studies .
Research and Development in the Pharmaceutical Industry
The compound is used in the research and development of new drugs in the pharmaceutical industry . It can be used in preclinical studies to investigate the pharmacokinetics and pharmacodynamics of new drug candidates .
作用機序
Target of Action
Hydroxy Tolbutamide-d9, a deuterated analog of the metabolite hydroxy tolbutamide, primarily targets the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
Hydroxy Tolbutamide-d9, like its parent compound tolbutamide, belongs to the sulfonylurea class of insulin secretagogues . It acts by directly stimulating the acute release of insulin from functioning β cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the β cell . The exact mechanism of this interaction remains unknown .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy Tolbutamide-d9 is the insulin signaling pathway . By stimulating the release of insulin, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Pharmacokinetics
Hydroxy Tolbutamide-d9 is metabolized in the liver, primarily via the CYP2C9 enzyme, to form mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75% to 85% of Hydroxy Tolbutamide-d9 and its metabolites are excreted in urine, with the remainder excreted in feces .
Result of Action
The action of Hydroxy Tolbutamide-d9 results in a decrease in blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM) . By stimulating insulin secretion, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . Due to its mechanism of action, it may cause hypoglycemia and requires consistent food intake to decrease this risk .
Action Environment
The action, efficacy, and stability of Hydroxy Tolbutamide-d9 can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Furthermore, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen . It’s also worth noting that Hydroxy Tolbutamide-d9, like all sulfonylureas, requires the pancreas to be able to produce insulin for the drug to work .
将来の方向性
特性
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)/i1D3,2D2,3D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHYONYKZIRPM-WRMMWXQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662029 | |
| Record name | N-[(~2~H_9_)Butylcarbamoyl]-4-(hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185112-19-9 | |
| Record name | N-[(Butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-(hydroxymethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185112-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(~2~H_9_)Butylcarbamoyl]-4-(hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













